2-Cyclopentyl-N,N-dipropylacetamide
Description
2-Cyclopentyl-N,N-dipropylacetamide is a substituted acetamide derivative characterized by a cyclopentyl group attached to the acetamide backbone and two propyl substituents on the nitrogen atom. The parent compound, N,N-dipropylacetamide, is a clear, colorless liquid with a molecular weight of 143.23 g/mol, a refractive index of 1.4416, and a density of 0.8844 g/cm³ .
Properties
CAS No. |
91424-60-1 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2-cyclopentyl-N,N-dipropylacetamide |
InChI |
InChI=1S/C13H25NO/c1-3-9-14(10-4-2)13(15)11-12-7-5-6-8-12/h12H,3-11H2,1-2H3 |
InChI Key |
OYRMMSCJCUFMBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-N,N-dipropylacetamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with propyl bromide to form N,N-dipropylcyclopentylamine. This intermediate is then reacted with acetic anhydride to yield the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of reactants to the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-N,N-dipropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopentyl-N,N-dipropylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Aryl substitutions (e.g., 4-aminophenyl in ) enhance aromatic interactions, relevant for receptor binding.
- Heterocyclic cores (e.g., Alpidem’s imidazopyridine) significantly impact pharmacological profiles, such as anxiolytic activity .
Physicochemical Properties
Comparative data for select analogs:
Key Observations :
- The cyclopentyl group in the target compound likely increases molecular weight and reduces aqueous solubility compared to N,N-dipropylacetamide.
- Cyano-substituted analogs (e.g., 2d) may exhibit higher polarity due to the CN group, influencing solvent compatibility .
Pharmacological Activity
- Alpidem : A TSPO (Translocator Protein) ligand with anxiolytic properties. The dipropylacetamide moiety contributes to binding affinity at the TSPO site, critical for modulating neurosteroid synthesis .
- [18F]CB251 : A PET imaging agent for neuroinflammation. The dipropylacetamide group stabilizes interactions with TSPO, while fluorination enables radiolabeling for imaging .
Key Observations :
- Dipropylacetamide derivatives are versatile in drug design, serving as scaffolds for CNS-targeting agents due to their balance of lipophilicity and hydrogen-bonding capacity.
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | N,N-Dipropylacetamide | This compound (Predicted) | Alpidem |
|---|---|---|---|
| Molecular Weight (g/mol) | 143.23 | ~227.3 (estimated) | 404.3 |
| State | Liquid | Solid/Liquid | Solid |
| LogP (Predicted) | ~1.5 | ~3.0 | ~4.2 |
| Key Functional Groups | Dipropylamine | Cyclopentyl, dipropylamine | Imidazopyridine, Cl |
Research Findings
- TSPO-Targeted Agents: Dipropylacetamide derivatives like [18F]CB251 demonstrate high specificity for TSPO, enabling non-invasive imaging of neuroinflammation .
- Structural Optimization: Substitution at the α-carbon (e.g., cyano, cyclopentyl) modulates electronic and steric properties, influencing both physicochemical and biological profiles .
- Pharmacological Potential: The dipropylacetamide moiety’s flexibility allows integration into diverse pharmacophores, as seen in Alpidem’s anxiolytic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
